molecular formula C11H20Cl2N2O B8218977 (R)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2hcl

(R)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2hcl

Cat. No.: B8218977
M. Wt: 267.19 g/mol
InChI Key: LAVAXZCEGFOATB-YQFADDPSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-4-(3-Amino-2-(dimethylamino)propyl)phenol 2hcl is a chemical compound with significant interest in various scientific fields It is characterized by its unique structure, which includes both amino and phenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(3-Amino-2-(dimethylamino)propyl)phenol 2hcl typically involves multiple steps, starting from readily available starting materials. One common method involves the alkylation of a phenol derivative with a suitable alkylating agent, followed by the introduction of amino groups through reductive amination or other suitable reactions. The final product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of ®-4-(3-Amino-2-(dimethylamino)propyl)phenol 2hcl may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

®-4-(3-Amino-2-(dimethylamino)propyl)phenol 2hcl can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino groups can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.

Scientific Research Applications

®-4-(3-Amino-2-(dimethylamino)propyl)phenol 2hcl has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-4-(3-Amino-2-(dimethylamino)propyl)phenol 2hcl involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, while the amino groups can form ionic bonds and other interactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various effects.

Comparison with Similar Compounds

Similar Compounds

    ®-4-(3-Amino-2-(dimethylamino)propyl)phenol: Without the hydrochloride salt form.

    (S)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2hcl: The enantiomer of the compound.

    4-(3-Amino-2-(dimethylamino)propyl)phenol: Without the chiral center.

Uniqueness

®-4-(3-Amino-2-(dimethylamino)propyl)phenol 2hcl is unique due to its specific chiral configuration and the presence of both amino and phenol functional groups. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-[(2R)-3-amino-2-(dimethylamino)propyl]phenol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O.2ClH/c1-13(2)10(8-12)7-9-3-5-11(14)6-4-9;;/h3-6,10,14H,7-8,12H2,1-2H3;2*1H/t10-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVAXZCEGFOATB-YQFADDPSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CC1=CC=C(C=C1)O)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H](CC1=CC=C(C=C1)O)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.